2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

Catalog No.
S2851460
CAS No.
1798621-03-0
M.F
C15H15F2NO3
M. Wt
295.286
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylp...

CAS Number

1798621-03-0

Product Name

2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

IUPAC Name

2,4-difluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide

Molecular Formula

C15H15F2NO3

Molecular Weight

295.286

InChI

InChI=1S/C15H15F2NO3/c1-15(20,8-11-3-2-6-21-11)9-18-14(19)12-5-4-10(16)7-13(12)17/h2-7,20H,8-9H2,1H3,(H,18,19)

InChI Key

QMQLZRBWJQFVOR-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=C(C=C(C=C2)F)F)O

solubility

not available
  • Benzamide Moiety

    The benzamide group is a common pharmacophore found in many bioactive molecules. It can be involved in various interactions with biological targets, such as hydrogen bonding and hydrophobic interactions []. Research on other benzamide derivatives can provide some insight into potential applications.

  • Difluoro Substituents

    The presence of fluorine atoms can influence the properties of a molecule, such as improving its membrane permeability and metabolic stability []. This could be beneficial for drug development.

  • Furan Ring

    The furan ring is a five-membered aromatic heterocycle found in many natural products with diverse biological activities []. Understanding the role of the furan group in other bioactive molecules might provide clues for further research on this specific compound.

2,4-Difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a synthetic organic compound characterized by its complex molecular structure. The compound features two fluorine substituents on the benzene ring, a furan moiety, and an amide functional group. Its molecular formula is C15H16F2N2O3C_{15}H_{16}F_2N_2O_3, and it is recognized for its potential applications in medicinal chemistry and material science.

Typical of amides and fluorinated compounds. Key reactions include:

  • Nucleophilic Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Rearrangements: The presence of the furan ring may allow for rearrangement reactions under specific conditions, potentially leading to new derivatives.

Research indicates that 2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide exhibits significant biological activity. It has been studied for:

  • Antimicrobial Properties: The compound shows potential against various bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammation markers in cellular assays.
  • Enzyme Inhibition: It has been identified as a potential inhibitor of specific enzymes involved in disease pathways, which could lead to therapeutic applications.

The synthesis of 2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide typically involves several steps:

  • Formation of the Furan Ring: The furan moiety can be synthesized through cyclization reactions involving appropriate precursors under acidic conditions.
  • Fluorination: Introduction of fluorine atoms can be achieved using fluorinating agents such as sulfur tetrafluoride or via electrophilic fluorination methods.
  • Amide Bond Formation: The final step involves coupling the furan derivative with an appropriate amine in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

2,4-Difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide has several potential applications:

  • Pharmaceutical Development: Its unique structure and biological activity make it a candidate for drug development targeting bacterial infections and inflammatory diseases.
  • Material Science: The compound's properties may be exploited in creating advanced materials with specific thermal and chemical resistances.

Interaction studies have shown that 2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide interacts with various biological targets:

  • Protein Binding: Studies indicate that it binds effectively to certain proteins, which may enhance its bioavailability and efficacy as a therapeutic agent.
  • Metabolic Stability: The presence of fluorine atoms contributes to increased metabolic stability, making it less susceptible to enzymatic degradation compared to non-fluorinated analogs.

Several compounds share structural similarities with 2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,4-Difluoro-N-(5-(thiophen-3-yl)furan-2-yl)benzamideContains thiophene instead of furanExhibits different electronic properties due to thiophene
3,4-Dichloro-N-(3-(furan-2-yl)-2-hydroxypropyl)benzamideChlorinated versionPotentially different biological activity due to chlorine
N-[4-[4-(2,4-difluorophenyl)-1,1,1-trifluoro]phenyl]-N-(methylpropyl)benzenesulfonamideMore complex fluorination patternIncreased lipophilicity may enhance membrane permeability

These compounds highlight the uniqueness of 2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide due to its distinct combination of functional groups and fluorination pattern, which may contribute to its unique chemical behavior and biological activity.

XLogP3

2

Dates

Last modified: 08-17-2023

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